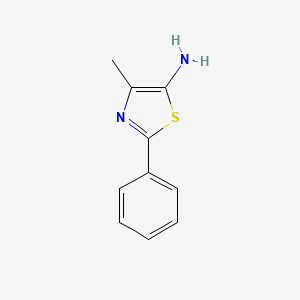

4-Methyl-2-phenyl-1,3-thiazol-5-amine

Description

Properties

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(11)13-10(12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUISGYCYRYZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249834-47-6 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Aminothiazole Scaffold

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Within this class, the 2-aminothiazole substructure is particularly noteworthy, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[2] This scaffold is present in a diverse range of approved drugs, including the anti-inflammatory agent Meloxicam and the antipsychotic Pramipexole, highlighting its versatility.[3][4] The target molecule of this guide, 4-Methyl-2-phenyl-1,3-thiazol-5-amine, incorporates this key pharmacophore and represents a valuable building block for the development of novel therapeutic agents. Its derivatives have been explored for various applications, including as potential anticancer and antimicrobial agents.[5][6]

This guide provides a comprehensive, field-proven methodology for the synthesis of 4-Methyl-2-phenyl-1,3-thiazol-5-amine. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind key experimental decisions, reflecting the perspective of a senior application scientist. The chosen synthetic strategy is a robust and reliable multi-step pathway, beginning with the construction of the thiazole core via the classic Hantzsch thiazole synthesis, followed by the functional group transformation of an ester into the target primary amine.

Overall Synthetic Strategy

The synthesis is designed as a two-part process. The first part involves the construction of the substituted thiazole ring system using the Hantzsch synthesis, which is arguably the most fundamental and widely used method for this purpose.[5] This reaction condenses a thioamide with an α-halocarbonyl compound. In our case, thiobenzamide reacts with ethyl 2-chloroacetoacetate to yield ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

The second part of the synthesis focuses on the conversion of the C5-ester group into the desired C5-amino group. While several methods exist for this transformation (e.g., Hofmann or Schmidt rearrangements), this guide will detail the Curtius rearrangement. This pathway is chosen for its typically clean reaction profile and high yields. The process involves saponification of the ester to a carboxylic acid, conversion to an acyl azide, thermal rearrangement to an isocyanate, and subsequent trapping and deprotection to yield the final primary amine.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2-phenyl-1,3-thiazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this document emphasizes the fundamental principles and robust experimental protocols for determining its key characteristics. By integrating theoretical predictions with established methodologies, this guide serves as an essential resource for researchers and scientists engaged in the synthesis, characterization, and application of novel thiazole derivatives. We will explore molecular structure, solubility, dissociation constants, lipophilicity, and spectroscopic features, providing both predicted data and detailed procedural workflows.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for designing molecules with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] The subject of this guide, 4-Methyl-2-phenyl-1,3-thiazol-5-amine (Figure 1), combines the thiazole core with a phenyl substituent and a primary amine, suggesting its potential as a key intermediate for the synthesis of novel pharmaceutical agents.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug discovery. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability. This guide provides a framework for both understanding the predicted properties of this molecule and experimentally verifying them.

Molecular Structure and Core Properties

The fundamental physicochemical characteristics of a molecule are derived from its structure. For 4-Methyl-2-phenyl-1,3-thiazol-5-amine, these foundational properties are summarized in Table 1.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀N₂S | [5] |

| Molecular Weight | 190.26 g/mol | [5] |

| CAS Number | 1249834-47-6 | |

| Predicted LogP | 2.5 ± 0.4 | (Predicted) |

| Predicted pKa (Conjugate Acid) | 4.5 ± 0.5 | (Predicted) |

| Physical Appearance | Solid (predicted) | - |

Note: LogP and pKa values are predicted based on computational models and data from structurally similar compounds, as direct experimental data is not publicly available.

Synthesis and Purification

Proposed Synthetic Pathway

A likely approach involves the reaction of a thioamide (benzothioamide) with an α-haloketone or a related species.

Caption: Workflow for experimental melting point determination.

Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility. [6] Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Buffer Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8). [6]2. Sample Preparation: Add an excess amount of the compound to a vial containing a known volume of each buffer. The goal is to have undissolved solid remaining at equilibrium. [6]3. Equilibration: Agitate the vials at a constant temperature (typically 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. [6]4. Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Report the solubility in mg/mL or µg/mL for each pH.

Dissociation Constant (pKa)

The pKa value indicates the strength of the amine as a base and determines the compound's ionization state at different pH values. For an amine, the pKa refers to the equilibrium of its conjugate acid.

Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent mixture (e.g., 50% ethanol-water) to overcome low aqueous solubility. [7]2. Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Record the pH after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine has been protonated).

Caption: Workflow for experimental pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and identity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Multiplet | 2H | Phenyl protons (ortho) |

| ~ 7.3 - 7.5 | Multiplet | 3H | Phenyl protons (meta, para) |

| ~ 3.5 - 4.5 | Broad singlet | 2H | -NH₂ (amine protons) |

| ~ 2.4 | Singlet | 3H | -CH₃ (methyl protons) |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C2 (thiazole ring) |

| ~ 148 | C5 (thiazole ring) |

| ~ 133 | Phenyl C (ipso) |

| ~ 130 | Phenyl C (para) |

| ~ 129 | Phenyl C (meta) |

| ~ 126 | Phenyl C (ortho) |

| ~ 120 | C4 (thiazole ring) |

| ~ 15 | -CH₃ (methyl carbon) |

Note: These are predicted values. Actual experimental values may vary. Online prediction tools can provide a useful starting point.[8][9][10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H stretch | Primary amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1620 - 1580 | C=N stretch | Thiazole ring |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1650 - 1550 | N-H bend | Primary amine (-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the molecule's fragmentation pattern, further confirming its structure.

Expected Molecular Ion Peak (M⁺):

-

m/z: 190.06 (for [C₁₀H₁₀N₂S]⁺)

Conclusion

This technical guide has outlined the essential physicochemical properties of 4-Methyl-2-phenyl-1,3-thiazol-5-amine and provided a comprehensive set of validated protocols for their experimental determination. While direct experimental data for this compound remains scarce in the public domain, the predictive data and detailed methodologies presented herein offer a robust framework for its characterization. For researchers in drug development, applying these protocols will enable the generation of reliable data, facilitating the advancement of this and other promising thiazole derivatives from discovery to clinical application.

References

-

Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 2014 , 87 (4), 343–347. [Link]

-

4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester | C11H10N2O2S. PubChem. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

-

Melting point determination. SSERC. [Link]

-

Experiment 1 - Melting Points. University of Missouri-St. Louis. [Link]

-

Melting point determination. University of Calgary. [Link]

-

4-Methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

-

Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. [Link]

-

4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid. PubChem. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Vidyasagar College for Women. [Link]

-

Determination of melting and boiling points. University of Technology. [Link]

-

How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. [Link]

-

Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S. PubChem. [Link]

- N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl].

- Preparation of 4-methyl thiazole-5-carboxyl acid.

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Annex 4. World Health Organization (WHO). [Link]

-

Test for Amino Groups. BYJU'S. [Link]

-

5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester | C18H20N2O3S. PubChem. [Link]

-

Procedure for solubility testing of NM suspension. ResearchGate. [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Nature. [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

CASPRE - 13 C NMR Predictor. caspre.ca. [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. [Link]

-

Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Research Square. [Link]

-

4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. ResearchGate. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

4-Ethyl-5-methyl-1,3-thiazol-2-amine | C6H10N2S. PubChem. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

4-Methyl-5-[2-(4-phenylpiperazin-1-yl)ethoxy]-1,3-thiazole. PubChem. [Link]

-

5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. [Link]

Sources

- 1. davjalandhar.com [davjalandhar.com]

- 2. 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester | C11H10N2O2S | CID 13595329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid | C12H8F3NO2S | CID 2775663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

- 7. researchgate.net [researchgate.net]

- 8. Visualizer loader [nmrdb.org]

- 9. CASPRE [caspre.ca]

- 10. Visualizer loader [nmrdb.org]

4-Methyl-2-phenyl-1,3-thiazol-5-amine CAS number 1249834-47-6

An In-Depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazol-5-amine (CAS: 1249834-47-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazol-5-amine, a heterocyclic compound built upon a medicinally significant scaffold. While specific research on this exact molecule is emerging, its structural components—the 2-phenylthiazole and 5-aminothiazole motifs—are well-established pharmacophores present in a variety of therapeutic agents. This document synthesizes foundational chemical principles and data from related compounds to offer a technical framework for researchers. We will explore its physicochemical properties, propose a detailed and rationalized synthetic protocol based on established methodologies, discuss its potential applications in drug discovery by examining the biological activities of analogous structures, and outline future research directions. This guide is intended to serve as a foundational resource for scientists investigating this compound and its derivatives as potential leads in medicinal chemistry programs.

The 2-Phenyl-5-Aminothiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, ability to act as a bioisostere for other aromatic rings, and capacity to engage in hydrogen bonding have made it a feature in numerous approved drugs. The 2-aminothiazole subclass, in particular, is of high interest due to its broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2]

The specific scaffold of 4-Methyl-2-phenyl-1,3-thiazol-5-amine incorporates two key features of high value:

-

The 2-Phenylthiazole Group: This motif is found in compounds developed as potent inhibitors of enzymes like xanthine oxidase (for treating gout) and CYP51 (a key fungal enzyme), highlighting its utility in designing targeted therapeutics.[3][4] The phenyl ring's position allows for extensive derivatization to modulate potency, selectivity, and pharmacokinetic properties.

-

The 5-Aminothiazole Group: The primary amine at the C5 position is a versatile synthetic handle. It acts as a nucleophile and a hydrogen bond donor, providing a crucial anchor point for receptor interactions or for building more complex molecules through subsequent chemical modifications. The synthesis of 5-aminothiazoles was significantly advanced by the Cook-Heilbron thiazole synthesis, making this class of compounds readily accessible.[5][6]

The combination of these features in a single, relatively small molecule makes 4-Methyl-2-phenyl-1,3-thiazol-5-amine a compelling starting point for library synthesis and hit-to-lead campaigns in drug discovery.

Physicochemical Properties and Characterization

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research. The available data for 4-Methyl-2-phenyl-1,3-thiazol-5-amine is summarized below.

Table 1: Physicochemical and Supplier Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1249834-47-6 | [7][8][9] |

| Molecular Formula | C₁₀H₁₀N₂S | [7][8][10] |

| Molecular Weight | 190.27 g/mol | [7][10] |

| Typical Purity | ≥95% | [7][10] |

| Synonyms | NC1=C(C)N=C(C2=CC=CC=C2)S1 | [8] |

| Storage | Store long-term in a dark place under an inert atmosphere at room temperature. |[8] |

Analytical Characterization Protocol

As a Senior Application Scientist, I would mandate the following characterization workflow to validate the identity, purity, and structure of a newly synthesized or procured batch of this compound. This ensures the integrity of all subsequent experimental data.

-

High-Resolution Mass Spectrometry (HRMS):

-

Objective: To confirm the elemental composition.

-

Method: Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: An [M+H]⁺ ion peak corresponding to the exact mass of C₁₀H₁₁N₂S⁺. This provides unambiguous confirmation of the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the precise molecular structure and confirm the absence of impurities.

-

¹H NMR: The spectrum should show distinct signals for the phenyl protons (typically in the δ 7-8 ppm region), a singlet for the methyl group protons, and a signal for the amine protons. The integration of these signals must correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum should reveal 10 distinct carbon signals (or fewer if symmetry exists), confirming the presence of all carbon atoms in the molecule's backbone.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Expected Result: Characteristic absorption bands for N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-H stretching from the aromatic and methyl groups.

-

This tripartite validation constitutes a self-validating system, ensuring that the material used for biological screening or further synthesis is of known and high quality.

Synthesis Strategy: The Cook-Heilbron Thiazole Synthesis

The construction of the 5-aminothiazole core is efficiently achieved via the Cook-Heilbron thiazole synthesis.[5] This method is advantageous as it often proceeds under mild conditions and utilizes readily available starting materials.[6] The proposed synthesis for 4-Methyl-2-phenyl-1,3-thiazol-5-amine involves the reaction of an α-aminonitrile with carbon disulfide.

Proposed Synthetic Pathway

Caption: A plausible Hantzsch-type synthesis pathway.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Hantzsch and Cook-Heilbron thiazole syntheses.

-

Reagent Preparation:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (1.0 eq) in a suitable solvent such as ethanol (30 mL).

-

Causality: Ethanol is a common polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

-

-

Reaction Initiation:

-

To the stirred solution, add 2-amino-2-cyanopropane or a suitable α-halo ketone derivative (1.1 eq). An α-halo aminonitrile is often used in modern variations.

-

Add a catalytic amount of a base like pyridine (0.1 eq) to neutralize the H-X formed during the reaction, driving the equilibrium towards the product.

-

-

Cyclization:

-

Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase like 30% Ethyl Acetate in Hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Add distilled water to the residue, which may cause the product to precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the crude product in vacuo.

-

Purify the residue using flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexane and gradually increasing to 40% is a logical starting point.

-

Justification: Chromatography is essential to remove unreacted starting materials and any side products, ensuring a final product purity of >95%.

-

-

Final Validation:

-

Collect the pure fractions, evaporate the solvent, and dry the final product under high vacuum.

-

Confirm the structure and purity of the white to off-white solid using the analytical methods described in Section 2 (NMR, HRMS, FTIR).

-

Potential Applications in Drug Discovery

The true value of 4-Methyl-2-phenyl-1,3-thiazol-5-amine lies in its potential as a molecular scaffold for developing novel therapeutics. Analysis of structurally related compounds reveals several promising avenues for investigation.

Table 2: Biological Activities of Structurally Related Phenylthiazole Scaffolds

| Compound Class | Biological Target/Activity | Example/Note | Source(s) |

|---|---|---|---|

| 2-Phenylthiazoles | Xanthine Oxidase (XO) Inhibition | A potent inhibitor (IC₅₀ = 48.6 nM) with a 2-phenylthiazole-4-carboxylic acid scaffold showed hypouricemic effects in mice. | [3] |

| 2-Phenylthiazoles | Antifungal (CYP51 Inhibition) | Derivatives of this scaffold are potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. | [4][11] |

| 2-Aminothiazoles | Anticancer (Antiproliferative) | Various 2-amino-4-phenylthiazole derivatives have been evaluated against human cancer cell lines, showing antiproliferative activity. | [2] |

| Thiazole Derivatives | Broad-Spectrum Antimicrobial | The thiazole ring is a core component of many agents with antibacterial and antifungal properties. |[12] |

Drug Discovery Workflow

The path from a core scaffold like 4-Methyl-2-phenyl-1,3-thiazol-5-amine to a clinical candidate is a structured, multi-stage process. The primary amine at the C5 position is an ideal point for diversification to build a compound library for screening.

Caption: A conceptual workflow for drug discovery.

Future Directions: Leveraging the C5-Amine for Library Synthesis

The synthetic utility of the C5-amine cannot be overstated. It provides a direct route to a vast chemical space through well-established chemical transformations.

Protocol: N-Acylation for Amide Library Synthesis

This protocol describes a general method to create an amide library, which is a common strategy for exploring structure-activity relationships (SAR).

-

Setup: In an array of vials, dispense a solution of 4-Methyl-2-phenyl-1,3-thiazol-5-amine (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to each vial.

-

Causality: The base acts as an acid scavenger for the HCl that will be generated, preventing protonation of the starting amine and driving the reaction to completion.

-

-

Acylating Agent Addition: To each vial, add a different acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 eq). This is the diversification step.

-

Reaction: Stir the vials at room temperature for 2-12 hours. Monitor by TLC or LC-MS.

-

Purification: Upon completion, the library can be purified using parallel purification techniques such as mass-directed automated preparative HPLC.

This approach can rapidly generate hundreds of distinct analogues, allowing for a thorough exploration of the chemical space around the core scaffold to identify potent and selective bioactive agents.

Conclusion

4-Methyl-2-phenyl-1,3-thiazol-5-amine (CAS: 1249834-47-6) is a chemical entity of significant interest to the drug discovery community. While direct biological data on this specific molecule is sparse, its structural composition is rooted in proven pharmacophores. The 2-phenylthiazole core is associated with potent enzyme inhibition, and the 5-aminothiazole moiety provides a versatile point for synthetic elaboration. This guide has provided a framework for its synthesis, characterization, and potential application as a foundational scaffold. By leveraging established synthetic methodologies and a rational drug discovery workflow, this compound represents a promising starting point for the development of novel therapeutics targeting a range of diseases.

References

- Cook–Heilbron thiazole synthesis - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Ake_RLgQrq5LAUSC-BN77U1sBV15QRQ0cBQ70dhFcw4-4K726OMy_1M2Dojx5R7WsV9o1ihyMhdLQAk_u2OhIcscOjfpVPxTM4mvcrqU5HH41wtb265DldT93-ITH85_CKveDoDbRlq1gD_fgtddzCJzHdBNUPJB2aOCS3lwCMw=]

- Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-5-amino-thiazoles-via-the-four-component-coupling-reaction_fig1_380029729]

- 1249834-47-6 4-Methyl-2-phenyl-1,3-thiazol-5-amine AKSci 5415DQ. [URL: https://www.aksci.com/item_detail.php?

- Progress in the Synthesis of 5-Aminothiazole Derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.

- 4-Methyl-2-phenyl-1,3-thiazol-5-amine - Lead Sciences. [URL: https://www.leadsciences.com/product/BD00984545.html]

- Synthesis of some new 5- substituted of - JOCPR. [URL: https://www.jocpr.

- Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry - YouTube. [URL: https://www.youtube.

- CAS: 1249834-47-6 - CymitQuimica. [URL: https://www.cymitquimica.com/cas/1249834-47-6]

- CAS No. 1249834-47-6 Specifications | Ambeed - Ambeed.com. [URL: https://www.ambeed.com/products/1249834-47-6.html]

- 4-methyl-5-phenyl-1,3-thiazol-2-amine - CymitQuimica. [URL: https://www.cymitquimica.com/en/cas/28241-62-5]

- 4-methyl-2-phenyl-1,3-thiazol-5-amine - Angene Chemical. [URL: https://www.angenechemical.com/product/cas/1249834-47-6]

- Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30630716/]

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6423]

- Synthesis 4-methyl-5-phenylthiazol-2-amine 61 CONCLUSION Thiazole have... - ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-4-methyl-5-phenylthiazol-2-amine-61_fig25_371900115]

- (4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHANOL synthesis - chemicalbook. [URL: https://www.chemicalbook.com/synthesis/product_61291-91-6_53715-64-3.html]

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383180/]

- potential biological activities of phenylthiazole scaffolds - Benchchem. [URL: https://www.benchchem.com/pdf/potential-biological-activities-of-phenylthiazole-scaffolds.pdf]

- 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8276065.htm]

- (PDF) Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives - ResearchGate. [URL: https://www.researchgate.

- 4-methyl-5-phenyl-1,3-thiazol-2-amine | CAS 28241-62-5 | SCBT. [URL: https://www.scbt.com/p/4-methyl-5-phenyl-1-3-thiazol-2-amine-28241-62-5]

- N-METHYL-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]AMINE - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0894503.htm]

- Biological and medicinal significance of 2-aminothiazoles - ResearchGate. [URL: https://www.researchgate.net/publication/348493134_Biological_and_medicinal_significance_of_2-aminothiazoles]

- 4-Methyl-2-phenyl-1,3-thiazol-5-amine | 1249834-47-6 | ZZB83447 - Biosynth. [URL: https://www.biosynth.com/p/ZZB83447/4-methyl-2-phenyl-1-3-thiazol-5-amine]

- 2-Arylbenzothiazole as a privileged scaffold in drug discovery. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/2-Arylbenzothiazole-as-a-privileged-scaffold-in-Bradshaw-Arden/a249c693006a6c421711674404983b631d87f711]

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3881472/]

- 5-phenyl-1,3-thiazole-2,4-diamine - ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-490-55-1.html]

- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, 95%, Thermo Scientific. [URL: https://www.fishersci.com/shop/products/4-methyl-2-phenyl-1-3-thiazole-5-carboxylic-acid-95-thermo-scientific/AC467970250]

- Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5- carboxamide - AIP Publishing. [URL: https://pubs.aip.org/aip/acp/article/2338/1/020021/274472/Synthesis-of-4-methyl-2-phenyl-N-pyridin-2-yl]

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3876]

- (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. 1249834-47-6 4-Methyl-2-phenyl-1,3-thiazol-5-amine AKSci 5415DQ [aksci.com]

- 8. 4-Methyl-2-phenyl-1,3-thiazol-5-amine - Lead Sciences [lead-sciences.com]

- 9. CAS: 1249834-47-6 | CymitQuimica [cymitquimica.com]

- 10. CAS No. 1249834-47-6 Specifications | Ambeed [ambeed.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Structural Elucidation of 4-Methyl-2-phenyl-1,3-thiazol-5-amine

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The precise determination of the molecular structure of novel thiazole derivatives is a critical step in the drug discovery pipeline, ensuring that structure-activity relationships (SAR) are accurately understood. This guide provides an in-depth, methodology-focused exploration of the analytical workflow for the complete structure elucidation of a representative thiazole compound, 4-Methyl-2-phenyl-1,3-thiazol-5-amine. We will move beyond a simple listing of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices is explained, and protocols are presented as self-validating systems to ensure scientific integrity. The guide culminates in discussing the definitive role of X-ray crystallography as the ultimate arbiter of molecular structure.

Introduction: The Analytical Challenge

The target of our investigation is 4-Methyl-2-phenyl-1,3-thiazol-5-amine. Its core structure consists of a five-membered thiazole ring substituted with three key functional groups: a phenyl ring at position 2, a methyl group at position 4, and a primary amine at position 5.

Molecular Properties:

-

Molecular Formula: C₁₀H₁₀N₂S

-

Monoisotopic Mass: 190.056 g/mol

-

CAS Number: 1249834-47-6[2]

The primary analytical challenge is to unambiguously confirm the precise arrangement and connectivity of these substituent groups on the thiazole scaffold. A multi-faceted analytical approach is not merely recommended; it is essential for robust and irrefutable structural confirmation.

The Strategic Workflow for Structure Elucidation

A logical, phased approach is critical. We begin with techniques that provide broad, foundational data (like molecular weight from MS) and progressively move to more detailed methods that map the specific atomic connectivity (NMR). Each step provides evidence that, when combined, builds an unassailable case for the final structure.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Expertise & Experience: The first step in identifying an unknown compound is to determine its molecular weight and, ideally, its elemental composition. We choose soft ionization techniques to minimize premature fragmentation and ensure the molecular ion is observed, which is the most critical piece of data from this experiment.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Technique: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is ideal for polar molecules containing amine groups, as they readily accept a proton to form [M+H]⁺ ions.[3]

-

Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Data Acquisition:

-

Acquire a full scan mass spectrum from m/z 50 to 500 to detect the protonated molecular ion.

-

Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

Data Presentation & Interpretation

The HRMS data provides two layers of validation: the exact mass and the fragmentation pattern.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Predicted m/z | Proposed Fragment Ion | Causality of Fragmentation |

|---|---|---|

| 191.0637 | [C₁₀H₁₀N₂S + H]⁺ | Protonated molecular ion ([M+H]⁺). Confirms the molecular weight. |

| 114.0372 | [M+H - C₆H₅]⁺ | Loss of the phenyl radical from the C2 position. |

| 99.0423 | [C₄H₅N₂S]⁺ | Cleavage of the phenyl group and subsequent ring rearrangement. |

| 85.0062 | [C₃H₃NS]⁺ | Fragment corresponding to the core thiazole ring.[3] |

Trustworthiness: The power of HRMS lies in its precision. Measuring the m/z to four decimal places allows for the unambiguous determination of the elemental formula, effectively ruling out other potential compositions with the same nominal mass. The fragmentation pattern serves as a molecular fingerprint; the observed losses of the phenyl group and characteristic thiazole ring fragments provide strong evidence for the proposed scaffold.[4][5]

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: With the molecular formula confirmed, NMR spectroscopy is employed to construct the atomic connectivity map. A suite of 1D and 2D experiments is used to solve the structure piece by piece, like assembling a puzzle. We start with ¹H NMR to identify proton environments, move to ¹³C NMR to see the carbon backbone, and use 2D NMR to link them together.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or DMSO-d₆, and add a trace amount of Tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Experiments: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

2D Experiments: Acquire COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivity.

Data Presentation & Interpretation

¹H NMR Spectrum: This experiment reveals the number of distinct proton types and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.3 - 7.9 | Multiplet | 5H | Phenyl Protons (Ar-H) | Protons on the C2-phenyl ring show complex splitting in the typical aromatic region. |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | Amine Protons (-NH₂) | A broad signal due to quadripolar relaxation and exchange. Its position is solvent-dependent. |

| ~ 2.4 | Singlet | 3H | Methyl Protons (-CH₃) | A sharp singlet as there are no adjacent protons to couple with. |

¹³C NMR Spectrum: This reveals the number of unique carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| > 165 | C2 (Thiazole) | Carbon double-bonded to two heteroatoms (N and S) is highly deshielded.[6] |

| ~ 140 - 150 | C4 & C5 (Thiazole) | Carbons within the heterocyclic ring. |

| ~ 125 - 135 | Phenyl Carbons | Six distinct signals are expected for the aromatic ring carbons. |

| ~ 15 | C of Methyl (-CH₃) | Typical chemical shift for an sp³ hybridized carbon of a methyl group attached to an sp² system.[7] |

2D NMR - The Connectivity Blueprint: While 1D spectra suggest the pieces, 2D spectra show how they connect. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are 2-3 bonds away.

Caption: Key HMBC correlations confirming substituent positions.

-

Phenyl-H to C2: A correlation from the ortho-protons of the phenyl ring to the C2 carbon of the thiazole ring definitively places the phenyl group at position 2.

-

Methyl-H to C4 and C5: Correlations from the methyl protons to both the C4 and C5 carbons of the thiazole ring confirm the methyl group is at C4, adjacent to C5.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides rapid confirmation of the key functional groups predicted by the structure. The presence or absence of characteristic absorption bands acts as a quick and effective validation check.

Experimental Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

Data Presentation & Interpretation

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A pair of sharp peaks confirms the -NH₂ group.[8] |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) | Confirms the presence of the aromatic ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic (Methyl) | Confirms the presence of the -CH₃ group. |

| ~ 1620 | C=N Stretch | Thiazole Ring | Characteristic stretching vibration for the imine bond within the thiazole ring.[9] |

| 1580 - 1450 | C=C Stretch | Aromatic & Thiazole Rings | Multiple bands indicating the presence of conjugated double bonds.[10] |

The Gold Standard: Single Crystal X-Ray Crystallography

When all other data points converge but absolute, undeniable proof is required—for example, for a patent filing or regulatory submission—single-crystal X-ray crystallography is the definitive technique.

Authoritative Grounding: This method involves irradiating a perfect crystal of the compound with X-rays. The way the X-rays are diffracted by the electron clouds of the atoms allows for the calculation of a precise three-dimensional map of the molecule. This provides incontrovertible data on bond lengths, bond angles, and the absolute connectivity of the entire structure.[11][12] While a crystal structure for this specific molecule is not publicly available, the analysis of closely related thiazole derivatives demonstrates the power of this technique to resolve any structural ambiguity.[11][13]

Conclusion: A Convergence of Evidence

The structural elucidation of 4-Methyl-2-phenyl-1,3-thiazol-5-amine is not achieved through a single experiment, but by the logical synthesis of data from orthogonal analytical techniques.

Caption: Convergence of analytical data to the final structure.

High-resolution mass spectrometry establishes the correct elemental formula. Infrared spectroscopy confirms the presence of the required amine, methyl, and aromatic functional groups. Finally, a complete suite of 1D and 2D NMR experiments provides the definitive map of the proton and carbon skeleton, allowing for the unambiguous assignment of each substituent to its correct position on the thiazole ring. Together, these methods provide a robust, self-validating workflow essential for advancing chemical research and drug development.

References

-

Shi, H., Xu, F., Li, H., & Hu, W. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, E67, o259. [Link]

-

Han, X., et al. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E, E65, o976. [Link]

-

Shi, H., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. National Institutes of Health. [Link]

-

Ali, S., et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. ResearchGate. [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. [Link]

-

Taurins, A., Fenyes, J. G. E., & Jones, R. N. (1957). Thiazoles. III. Infrared Spectra of Methylthiazoles. Canadian Journal of Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra. RSC. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

-

ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

-

Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa. [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Karabulut, B., et al. (2018). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Acta Physica Polonica A. [Link]

-

Beilstein Journal of Organic Chemistry. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Growing Science. [Link]

-

Arkivoc. (2018). Formation of thiadiazole, thiadiazine, thiadiazepine and pyrazole derivatives in the reaction of 2,4-disubstituted thiosemicarbazides with tetracyanoethylene. Arkivoc. [Link]

-

National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

-

DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. UC Davis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. growingscience.com [growingscience.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]

- 13. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the 4-methyl-2-phenyl-1,3-thiazol-5-amine scaffold, a heterocyclic structure of significant interest in medicinal chemistry. We will delve into its synthesis, multifaceted biological activities, and the underlying mechanisms of action, offering field-proven insights for researchers, scientists, and drug development professionals. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents due to its wide range of pharmacological properties.[1][2] Derivatives of this core structure have demonstrated promising antimicrobial, anticancer, and anti-inflammatory potential, making them a fertile ground for drug discovery.[1][2][3][4]

The 4-Methyl-2-phenyl-1,3-thiazol-5-amine Core: A Privileged Scaffold

The thiazole moiety is a key pharmacophore found in numerous natural products and synthetic drugs.[5] Its unique electronic properties and ability to form hydrogen bonds and other non-covalent interactions allow it to bind to a wide variety of biological targets. The specific scaffold, 4-methyl-2-phenyl-1,3-thiazol-5-amine, combines the stability of the phenyl ring with the versatile reactivity of the thiazole and amine groups. This arrangement provides a robust framework that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties, enabling the systematic exploration of structure-activity relationships (SAR).

Synthetic Pathways: Building the Core Structure

The synthesis of thiazole derivatives is a well-established field, with the Hantzsch thiazole synthesis being a classic and versatile method. For the specific 4-methyl-2-phenyl-1,3-thiazol-5-amine core, a common approach involves the condensation of a thioamide (e.g., thiobenzamide) with an α-haloketone or a related carbonyl compound. Modifications to this core can be achieved by using substituted starting materials or by further derivatizing the amine group at the 5-position.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent derivatization of the target scaffold. This multi-step process allows for the creation of a library of compounds for biological screening.

Caption: Conceptual workflow for synthesis and derivatization.

Antimicrobial Activity: A New Front Against Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[5] Thiazole derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of pathogens.[4]

Mechanism of Action

Several thiazole derivatives exert their antimicrobial effects by inhibiting essential bacterial enzymes. A key target is DNA gyrase , an enzyme crucial for DNA replication and repair in bacteria.[5][6] By binding to the GyrB subunit, these compounds prevent the supercoiling of DNA, leading to bacterial cell death. This mechanism is distinct from that of many existing antibiotics, offering a potential solution to cross-resistance.

Caption: Inhibition of DNA gyrase by thiazole derivatives.

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature and position of substituents on the thiazole ring significantly influence antimicrobial potency.[7]

-

Position 2: The presence of a phenyl ring is often crucial. Substitutions on this ring, such as electron-withdrawing groups (e.g., halogens), can enhance activity.[8]

-

Position 4: A methyl group at this position is common. Hybridization with other heterocyclic rings or aromatic moieties via an amine linker at position 5 can lead to compounds with potent and broad-spectrum activity.[7]

Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against common pathogens.

| Compound ID | Substituent at Position 5 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| TD-1 | -(CH₂)₂-Ph | 16.1 | 16.1 | >64 | [6] |

| TD-2 | -NH-CO-Ph(4-Br) | 93.7 | 46.9 | 7.8 | [6] |

| TD-3 | -N-Propyl-Isoquinolinone | 0.23-0.7 | 0.23-0.7 | >1 | [7] |

Experimental Protocol: Microbroth Dilution Assay for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Add the inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Anticancer Activity: Targeting Malignant Proliferation

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation and angiogenesis.[2][9]

Mechanism of Action

A key mechanism involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .[10] VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. By blocking the ATP binding site of VEGFR-2, thiazole derivatives can suppress tumor-induced angiogenesis. Other mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.[10][11]

Caption: Inhibition of the VEGFR-2 signaling pathway.

Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative thiazole derivatives against human cancer cell lines.

| Compound ID | Substituent Group | Cell Line | IC₅₀ (µM) | Reference |

| AC-1 (4c) | Hydrazinyl-benzylidene with 4-OH | MCF-7 (Breast) | 2.57 ± 0.16 | [10] |

| AC-1 (4c) | Hydrazinyl-benzylidene with 4-OH | HepG2 (Liver) | 7.26 ± 0.44 | [10] |

| AC-2 (9) | Thiazole-thiadiazole hybrid | HepG2 (Liver) | 1.61 µg/mL | [8] |

| AC-3 (4c) | Tetrazolyl-thio-acetamide | A549 (Lung) | 23.30 ± 0.35 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Thiazole derivatives have demonstrated potent anti-inflammatory properties, primarily by targeting the enzymatic pathways that produce inflammatory mediators.[3][13]

Mechanism of Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[13][14] These enzymes are central to the arachidonic acid pathway, which produces prostaglandins and leukotrienes—potent mediators of inflammation, pain, and fever. Some derivatives also act as inhibitors of inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide (NO), a pro-inflammatory molecule.[15]

Caption: Inhibition of the Arachidonic Acid Pathway.

Anti-inflammatory Activity Data

The following table shows the in vivo anti-inflammatory efficacy of selected thiazole derivatives in a carrageenan-induced paw edema model.

| Compound ID | Substituent Group | % Inhibition of Edema (at 4h) | Reference |

| AI-1 (3c) | Phenylamino-thiazole | 44% | [3] |

| AI-2 (3d) | Phenylamino-thiazole | 41% | [3] |

| AI-3 (3a) | Phenylamino-thiazole | Significant Effect | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Divide rats into groups (e.g., control, standard drug like indomethacin, and test compound groups).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.

-

Induction of Inflammation: Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Future Perspectives and Conclusion

The 4-methyl-2-phenyl-1,3-thiazol-5-amine scaffold is a highly versatile and privileged structure in medicinal chemistry. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects. The ease of synthetic modification allows for extensive exploration of structure-activity relationships, paving the way for the development of optimized lead compounds.

Future research should focus on:

-

Lead Optimization: Fine-tuning the substituents to enhance potency, selectivity, and pharmacokinetic profiles.

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways to better understand the basis of their activity.

-

In Vivo Efficacy and Safety: Advancing the most promising compounds into more complex preclinical models to evaluate their therapeutic potential and safety profiles.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address pressing global health challenges.

References

-

New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

- Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar, R. A. (2023).

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved January 19, 2026, from [Link]

- Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). International Journal of Medical Science and Clinical Research, 4(2), 163-170.

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules. Retrieved January 19, 2026, from [Link]

-

The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 19, 2026, from [Link]

-

A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.

- A review on progress of thiazole derivatives as potential anti-inflamm

- An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 19, 2026, from [Link]

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega.

- In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2019). Bioorganic Chemistry.

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 19, 2026, from [Link]

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). Avicenna Journal of Phytomedicine.

- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. jchemrev.com [jchemrev.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 4-Methyl-2-phenyl-1,3-thiazol-5-amine: A Predictive Mechanistic Whitepaper

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide delves into the predicted mechanism of action of a specific, yet under-researched derivative, 4-Methyl-2-phenyl-1,3-thiazol-5-amine. In the absence of direct experimental data for this compound, this whitepaper presents a hypothesis-driven exploration of its potential biological targets and signaling pathways. By dissecting its structural features and drawing parallels with extensively studied analogous compounds, we propose a series of plausible mechanisms and outline a comprehensive experimental framework for their validation. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to investigate the therapeutic potential of this intriguing molecule.

Introduction: The 2-Aminothiazole Scaffold as a Privileged Motif

The 1,3-thiazole ring, particularly when substituted with an amino group at the 2-position, is a recurring motif in a vast array of pharmacologically active agents.[3] This structural unit is present in approved drugs spanning a wide therapeutic spectrum, from the anti-ulcer agent Famotidine to the third-generation cephalosporin antibiotic Cefdinir and the anti-inflammatory drug Meloxicam.[2] The versatility of the 2-aminothiazole core stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, including hydrogen bonding, and hydrophobic and aromatic interactions.

The specific compound of interest, 4-Methyl-2-phenyl-1,3-thiazol-5-amine, combines several key pharmacophoric features:

-

A 2-phenylthiazole core: This moiety is frequently associated with a range of biological activities, including anticancer and antimicrobial effects. The phenyl group can be further substituted to modulate activity.

-

A 4-methyl group: This small alkyl substitution can influence the compound's steric and electronic properties, potentially enhancing binding affinity to a target protein.

-

A 5-amino group: The presence and position of this amino group are critical for potential hydrogen bonding interactions within a receptor's binding pocket.

Given this structural framework, we can hypothesize several potential mechanisms of action based on established activities of structurally related thiazole derivatives.

Predicted Mechanisms of Action: A Hypothesis-Driven Approach

Based on the extensive literature on substituted thiazoles, we propose three primary hypothetical mechanisms of action for 4-Methyl-2-phenyl-1,3-thiazol-5-amine:

Hypothesis 1: Kinase Inhibition

A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[4] For instance, 2-aminothiazole-5-aromatic carboxamides have been developed as SRC/ABL kinase inhibitors for the treatment of oncological diseases.[5]

Predicted Signaling Pathway:

Caption: Hypothesized Kinase Inhibition Pathway.

Causality: The 2-aminothiazole core can act as a hinge-binding motif in the ATP-binding pocket of many kinases. The phenyl group at the 2-position can occupy a hydrophobic pocket, while the 5-amino group could form crucial hydrogen bonds with the kinase backbone. The 4-methyl group might provide additional van der Waals interactions, enhancing binding affinity and selectivity.

Hypothesis 2: Antimicrobial and Antifungal Activity

Thiazole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal properties.[6][7] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Predicted Targets:

| Microbial Target | Potential Mechanism of Inhibition | Supporting Evidence from Analogs |

| Dihydrofolate Reductase (DHFR) | Competitive inhibition, blocking folic acid synthesis essential for microbial DNA replication. | Thiazole derivatives have shown potent DHFR inhibitory activity. |

| Lanosterol 14α-demethylase | Inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. | Phenylthiazole derivatives have demonstrated antifungal activity through this mechanism. |

| Bacterial Cell Division Proteins (e.g., FtsZ) | Disruption of the Z-ring formation, leading to inhibition of bacterial cell division. | Some heterocyclic compounds are known to target FtsZ. |

Hypothesis 3: Anti-inflammatory Activity

Certain thiazole derivatives exhibit anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or by modulating pro-inflammatory cytokine production.[8]

Predicted Signaling Pathway:

Caption: Hypothesized Anti-inflammatory Pathway.

Causality: The planar structure of the 2-phenylthiazole core could allow it to fit into the active site of COX enzymes, inhibiting the synthesis of prostaglandins. The substituent pattern on the thiazole and phenyl rings would be critical for determining the potency and selectivity for COX-1 versus COX-2.

Proposed Experimental Workflows for Mechanism of Action Validation

To systematically investigate and validate the hypothesized mechanisms of action, a tiered experimental approach is recommended.

Tier 1: Initial Phenotypic Screening

Objective: To identify the primary biological activity of 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

Experimental Workflow:

Caption: Tier 1 Phenotypic Screening Workflow.

Protocol: Cytotoxicity Assay (MTT)

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of 4-Methyl-2-phenyl-1,3-thiazol-5-amine for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tier 2: Target-Based Assays

Objective: To identify the specific molecular target(s) based on the results of the phenotypic screening.

Experimental Workflow:

Caption: Tier 2 Target-Based Assay Workflow.

Protocol: Kinase Inhibition Assay (Example: SRC Kinase)

-

Reagents: Recombinant human SRC kinase, appropriate substrate peptide, ATP, and 4-Methyl-2-phenyl-1,3-thiazol-5-amine.

-

Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound in assay buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 30°C for a specified time.

-

Detection: Stop the reaction and quantify the phosphorylated substrate using a suitable method (e.g., ADP-Glo, LanthaScreen).

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion and Future Directions

While the precise mechanism of action of 4-Methyl-2-phenyl-1,3-thiazol-5-amine remains to be elucidated, its structural features strongly suggest a high potential for biological activity. The hypotheses presented in this whitepaper, centered on kinase inhibition, antimicrobial effects, and anti-inflammatory properties, provide a rational starting point for a comprehensive investigation. The proposed experimental workflows offer a clear and logical path to unraveling the therapeutic potential of this compound. Further research, including in vivo efficacy studies and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, will be crucial in determining its viability as a drug candidate. The exploration of this and similar under-researched thiazole derivatives holds significant promise for the discovery of novel therapeutics.

References

- 2-Aminothiazole: synthesis, biological activities and toxicity. (2023). ChemicalBook.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.

- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemical Biology & Interactions, 330, 109244.

- Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed.

- Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives. (n.d.).

- N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]. (n.d.).

- 2-Aminothiazole. (n.d.). Wikipedia.

- The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (n.d.). SciRP.org.

- Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole deriv

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.

- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI.

- Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxyl

- An Overview of Thiazole Derivatives and its Biological Activities. (2023).

- Synthesis 4-methyl-5-phenylthiazol-2-amine 61 CONCLUSION Thiazole have... (n.d.).

- 4-methyl-5-phenyl-1,3-thiazol-2-amine. (n.d.). Santa Cruz Biotechnology.

- 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. (n.d.). ChemicalBook.

- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, 95%, Thermo Scientific. (n.d.). Fisher Scientific.

- Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors. (n.d.).

- 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. (n.d.). Santa Cruz Biotechnology.

- 4-Methyl-2-phenyl-1,3-thiazol-5-amine. (n.d.). Biosynth.

- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central.

- 4-Ethyl-5-methyl-1,3-thiazol-2-amine. (n.d.). PubChem.

Sources

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 5. US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

The Thiazole Ring: A Cornerstone of Chemical Discovery and Pharmaceutical Innovation

An In-depth Technical Guide on the Discovery and History of Thiazole Compounds